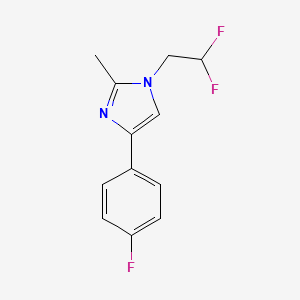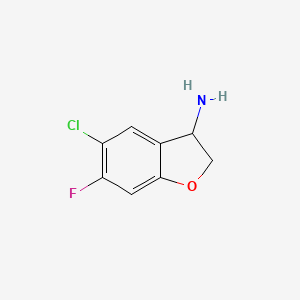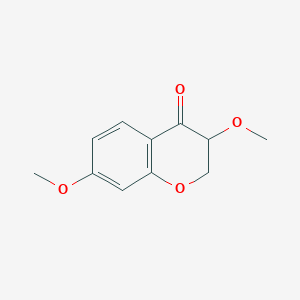
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole is a synthetic organic compound characterized by the presence of fluorine atoms in its structure. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2,2-difluoroethylamine.
Formation of Imidazole Ring: The key step involves the formation of the imidazole ring through a cyclization reaction. This is achieved by reacting the starting materials with a suitable reagent, such as formaldehyde, under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Difluoroethyl)-4-(4-chlorophenyl)-2-methyl-1H-imidazole: Similar structure with a chlorine atom instead of a fluorine atom.
1-(2,2-Difluoroethyl)-4-(4-bromophenyl)-2-methyl-1H-imidazole: Similar structure with a bromine atom instead of a fluorine atom.
1-(2,2-Difluoroethyl)-4-(4-iodophenyl)-2-methyl-1H-imidazole: Similar structure with an iodine atom instead of a fluorine atom.
Uniqueness
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11F3N2 |
|---|---|
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-2-methylimidazole |
InChI |
InChI=1S/C12H11F3N2/c1-8-16-11(6-17(8)7-12(14)15)9-2-4-10(13)5-3-9/h2-6,12H,7H2,1H3 |
Clave InChI |
VSUWCOIAXBZBKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN1CC(F)F)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















